![molecular formula C10H13ClN2O2 B2937604 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride CAS No. 139264-79-2](/img/structure/B2937604.png)
5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride
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Description
5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride (5-APM-OXH) is an organic compound belonging to the oxazolidinone class of molecules. It has a wide range of applications in scientific research due to its unique properties. In particular, it has been extensively studied for its potential uses in drug discovery and development.
Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of 5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride and its derivatives have been a subject of research due to their utility in creating heterocyclic systems and potential as intermediates in pharmaceuticals. The reactions of 5-methylene-1,3-dioxolan-2-ones with amines, leading to 4-hydroxy-2-oxazolidinones, indicate a method for constructing new heterocyclic systems, showcasing the compound's versatility in synthesis (Chernysheva, Bogolyubov, & Semenov, 1999).
Antimicrobial Activity
Research into novel oxazolidinone derivatives, such as U-100592 and U-100766, reveals their potential as antimicrobial agents. These compounds exhibit in vitro activity against a variety of clinically significant pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus strains, demonstrating the therapeutic potential of oxazolidinone derivatives in combating resistant bacterial infections (Zurenko et al., 1996).
Chiral Auxiliary and Synthetic Utility
Oxazolidin-2-ones serve as valuable chiral auxiliaries in organic synthesis, facilitating the stereoselective formation of complex molecules. The stereoselective synthesis of nonproteinogenic amino acids from oxazolidinone derivatives demonstrates their importance in constructing molecules with specific chirality, highlighting their role in the synthesis of biologically active compounds (Wee & Mcleod, 2003).
Applications in Material Science
Oxazolidin-2-one derivatives have also found applications in materials science, such as in the development of thixotropic peptide-based physical hydrogels for three-dimensional cell culture. These hydrogels, which incorporate oxazolidin-2-one derivatives, support the growth and viability of human cells, indicating potential applications in regenerative medicine and tissue engineering (Zanna et al., 2017).
properties
IUPAC Name |
5-[(4-aminophenyl)methyl]-1,3-oxazolidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-8-3-1-7(2-4-8)5-9-6-12-10(13)14-9;/h1-4,9H,5-6,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLAPERGKLOKAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CC2=CC=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Aminophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride |
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